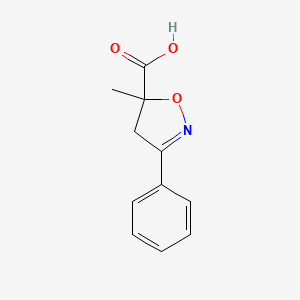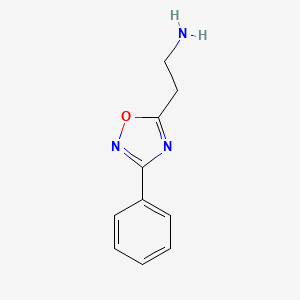
N-(2-oxooxolan-3-yl)tetradecanamide
Overview
Description
“N-(2-oxooxolan-3-yl)tetradecanamide” is a chemical compound that is also known as "3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide" . It is a type of N-acyl-amino acid .
Molecular Structure Analysis
The molecular formula of “N-(2-oxooxolan-3-yl)tetradecanamide” is C18H33NO4 . The average mass is 327.465 and the mono-isotopic mass is 327.24096 . The InChI string representation of its structure is InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21) .
Scientific Research Applications
Medicine: Potential Therapeutic Agent
N-(2-oxooxolan-3-yl)tetradecanamide has been explored for its potential therapeutic applications. As a compound with an amide group, it may interact with biological systems in ways that could be beneficial for treating certain conditions. However, specific details on its efficacy and mechanisms are not readily available in the public domain .
Agriculture: Plant Growth and Health
In agriculture, compounds like N-(2-oxooxolan-3-yl)tetradecanamide could be used to influence plant growth or protect crops from pests and diseases. Its structural similarity to natural plant signaling molecules might make it a candidate for enhancing crop yield or stress resistance.
Materials Science: Polymer Synthesis
The amide group in N-(2-oxooxolan-3-yl)tetradecanamide suggests potential applications in polymer synthesis. It could be used as a monomer or a cross-linking agent to create new types of polymers with unique properties for industrial use .
Environmental Science: Biodegradation Studies
This compound’s biodegradability could be studied to understand its environmental impact. Research in this area could provide insights into how N-(2-oxooxolan-3-yl)tetradecanamide and similar compounds break down in natural settings, which is crucial for assessing ecological risks .
Biochemistry: Enzyme Interaction Studies
N-(2-oxooxolan-3-yl)tetradecanamide’s structure makes it interesting for enzyme interaction studies. It could serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate the functions of enzymes in metabolic pathways .
Pharmacology: Drug Development
The compound’s potential pharmacological effects could be explored in drug development. Its molecular structure might interact with biological targets, leading to the discovery of new drugs or the improvement of existing ones .
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-Oxotetrahydrofuran-3-yl)tetradecanamide, also known as 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide, is a member of N-acyl-amino acids
Mode of Action
It is known to be involved in biofilm formation and has antimicrobial activity .
Biochemical Pathways
It is known to influence the formation of biofilms, which are complex communities of microorganisms .
properties
IUPAC Name |
N-(2-oxooxolan-3-yl)tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYHOXXVBVXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404029 | |
| Record name | N-Myristoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxooxolan-3-yl)tetradecanamide | |
CAS RN |
98206-80-5 | |
| Record name | N-Myristoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)

![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)
